Aconina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

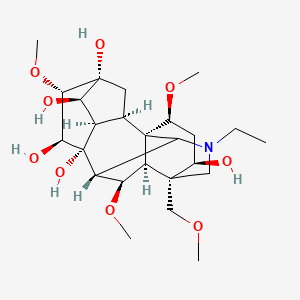

Aconine is an alkaloid originally isolated from Aconitum species and active metabolite of aconitine. It inhibits osteoclast differentiation of RANKL-stimulated RAW 264.7 cells and bone resorption in a pit formation assay in a concentration-dependent manner. Aconine also inhibits RANKL-induced activation of NF-κB and NFATc1 in RAW 264.7 cells. In vivo, aconine is toxic to mice when administered intravenously at a dose of 120 mg/kg. It induces flaccid paralysis and toxicity in rats with toxic dose (TD50) and LD50 values of 1.5 and 1.7 μmol per animal, respectively.

Aconine is a diterpene alkaloid with formula C25H41NO9 that is isolated from several Aconitum species. It has a role as a plant metabolite, a human urinary metabolite, a NF-kappaB inhibitor and a xenobiotic. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a tertiary amino compound, a pentol, a secondary alcohol and a tertiary alcohol. It derives from a hydride of an aconitane.

Aplicaciones Científicas De Investigación

Tratamiento de Trastornos Neuronales

La aconina, como parte de la especie Aconitum, se ha utilizado tradicionalmente para el tratamiento de diversos trastornos neuronales . Se cree que los alcaloides presentes en la this compound estimulan la punta de las fibras nerviosas sensoriales .

Manejo del Dolor y la Inflamación

Se ha informado que la this compound es eficaz para controlar el dolor y la inflamación . Esto es particularmente útil en afecciones como el reumatismo, donde la inflamación y el dolor son los síntomas principales .

Tratamiento de Trastornos Renales

La this compound se ha utilizado en la medicina tradicional para tratar trastornos relacionados con los riñones . Los mecanismos de acción específicos aún están bajo investigación.

Manejo de la Diabetes

La this compound se ha utilizado en el manejo de la diabetes . Si bien los mecanismos exactos no se comprenden completamente, se cree que los compuestos en la this compound pueden ayudar a regular los niveles de azúcar en la sangre.

Tratamiento de la Depresión Cardiaca

La this compound se ha utilizado en el tratamiento de la depresión cardíaca . La depresión cardíaca es una condición en la que la capacidad del corazón para bombear sangre disminuye. La this compound puede ayudar a mejorar esta condición, aunque se necesita más investigación para comprender los mecanismos exactos.

Tratamiento de la Histeria y Otras Condiciones de Salud Mental

La this compound se ha utilizado tradicionalmente para tratar la histeria y otras afecciones de salud mental . Los efectos calmantes de la this compound pueden ayudar a controlar los síntomas de estas afecciones.

Tratamiento de Infecciones de Garganta y Dispepsia

Se ha informado que la this compound es eficaz para tratar infecciones de garganta y dispepsia . Sus propiedades antiinflamatorias y antimicrobianas pueden contribuir a estos efectos.

Uso Potencial en el Tratamiento de la Malaria

Si bien no se usa tradicionalmente para este propósito, existe la posibilidad de que la this compound se use en el tratamiento de la malaria . Se necesita más investigación en esta área para confirmar su efectividad y seguridad.

Mecanismo De Acción

- Additionally, aconitine inhibits the anti-apoptotic protein Bcl-2, promoting programmed cell death (apoptosis) in tumor cells .

- Aconitine’s effects are context-dependent:

Mode of Action

Pharmacokinetics

Result of Action

Safety and Hazards

Direcciones Futuras

Aconitine plays a vital role in a wide range of physiological and pathological processes . The toxicity of aconitine can be reduced by compatibility and hydrolysis . Further assessment of the underlying pharmacological properties and its safety profile are required for better evaluation of its potential for clinical applications in the future .

Análisis Bioquímico

Biochemical Properties

Aconine plays a crucial role in biochemical reactions, particularly in the inhibition of osteoclast differentiation and bone resorption. It interacts with several enzymes and proteins, including NF-κB, NFATc1, and DC-STAMP. Aconine inhibits the activation of NF-κB and NFATc1, which are essential for osteoclast differentiation. Additionally, it reduces the expression of osteoclast-specific genes such as c-Src, β3-Integrin, cathepsin K, and MMP-9 .

Cellular Effects

Aconine has significant effects on various cell types and cellular processes. It influences cell function by inhibiting osteoclast-mediated bone resorption and ferroptosis, thereby improving osteoporosis. Aconine suppresses the expression of osteoclast-specific genes and regulates osteoclast ferroptosis by inhibiting the phosphorylation of I-κB and p65 in the NF-κB signaling pathway . This regulation helps maintain bone density and reduces the risk of fractures.

Molecular Mechanism

At the molecular level, aconine exerts its effects by binding to specific biomolecules and inhibiting enzyme activity. It binds to the neurotoxin binding site 2 on the alpha subunit of voltage-dependent sodium-ion channels, resulting in prolonged channel opening. This interaction suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . Additionally, aconine inhibits the activation of NF-κB and NFATc1, reducing the expression of osteoclast-specific genes and the cell-cell fusion molecule DC-STAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aconine change over time Aconine’s stability and degradation have been studied extensivelyIn vitro and in vivo studies have shown that aconine can effectively inhibit osteoclast differentiation and bone resorption over extended periods .

Dosage Effects in Animal Models

The effects of aconine vary with different dosages in animal models. Studies have shown that aconine exhibits dose-dependent analgesic effects in mice pain models. At concentrations of 0.3 mg/kg and 0.9 mg/kg, aconine significantly improved pain thresholds and reduced the number of writhing events caused by acetic acid . High doses of aconine can lead to toxic effects, including life-threatening arrhythmias and neurotoxicity .

Metabolic Pathways

Aconine is involved in several metabolic pathways, including the terpenoid biosynthesis pathway. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. Aconine’s metabolic pathways are shared with other diterpenoid alkaloids, but the diversification mechanism remains unexplored

Transport and Distribution

Aconine is transported and distributed within cells and tissues through specific transporters and binding proteins. It has an affinity for both polar and lipophilic structures, allowing it to pass through cell membranes and the blood-brain barrier . Aconine’s distribution within the body is influenced by its physicochemical properties, including solubility and molecular weight .

Subcellular Localization

Aconine’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Aconine’s localization within cells affects its interaction with biomolecules and its overall efficacy . Understanding the subcellular localization of aconine can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Aconine involves the conversion of a starting material into an intermediate, which is then further converted into Aconine.", "Starting Materials": [ "Benzoyl chloride", "Methylamine", "Acetic anhydride", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Benzoyl chloride is reacted with methylamine in the presence of acetone to form N-benzoylmethylamine.", "Step 2: N-benzoylmethylamine is then reacted with acetic anhydride and sodium hydroxide to form N-benzoylmethylacetamide.", "Step 3: N-benzoylmethylacetamide is hydrolyzed with hydrochloric acid to form N-benzoylmethylamine.", "Step 4: N-benzoylmethylamine is then reacted with sodium bicarbonate and acetic anhydride to form N-benzoylmethylacetamide.", "Step 5: N-benzoylmethylacetamide is then reacted with methanol and ethanol in the presence of sodium hydroxide to form Aconine." ] } | |

Número CAS |

509-20-6 |

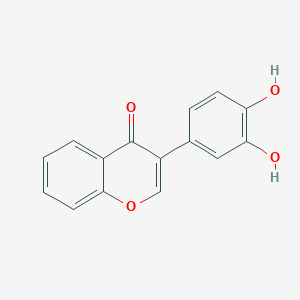

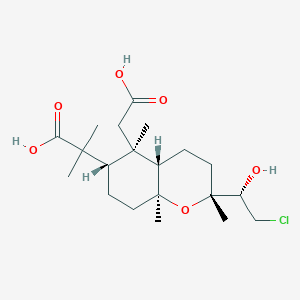

Fórmula molecular |

C25H41NO9 |

Peso molecular |

499.6 g/mol |

Nombre IUPAC |

(2R,3R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15?,16+,17-,18?,19?,20+,21+,22+,23-,24?,25-/m1/s1 |

Clave InChI |

SQMGCPHFHQGPIF-IULQPODNSA-N |

SMILES isomérico |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

SMILES canónico |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC |

Sinónimos |

aconine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

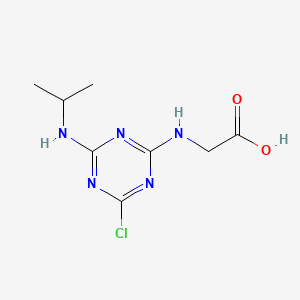

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)

![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)

![(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene](/img/structure/B1258743.png)